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Compound of Interest

Compound Name: 5-Amino-2-chloro-4-fluorophenol

Cat. No.: B1329930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and

analytical methodologies for 5-Amino-2-chloro-4-fluorophenol, a key intermediate in the

synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of public

domain spectral data for this specific compound, this document presents expected spectral

data based on the analysis of structurally related molecules. It also details generalized

experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data.

Core Spectral Data
The following tables summarize the anticipated spectral data for 5-Amino-2-chloro-4-
fluorophenol. These values are derived from the known spectral properties of similar

compounds and theoretical predictions.

Table 1: Predicted ¹H NMR Spectral Data
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

Aromatic-H (position

3)
6.8 - 7.2 Doublet

Aromatic-H (position

6)
6.8 - 7.2 Doublet

-NH₂ ~5.0 Broad Singlet

Chemical shift can

vary with solvent and

concentration.

-OH ~9.5 Broad Singlet

Chemical shift is

highly dependent on

solvent and

temperature.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon Atom Predicted Chemical Shift (δ, ppm)

C-1 (C-OH) 145 - 155

C-2 (C-Cl) 115 - 125

C-3 (C-H) 110 - 120

C-4 (C-F) 150 - 160 (with C-F coupling)

C-5 (C-NH₂) 135 - 145

C-6 (C-H) 115 - 125

Table 3: Predicted Infrared (IR) Absorption Bands
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H Stretch (Phenol) 3200 - 3600 Strong, Broad

N-H Stretch (Amine) 3300 - 3500 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

N-H Bend (Amine) ~1600 Medium

C=C Stretch (Aromatic) 1450 - 1600 Medium to Strong

C-F Stretch 1200 - 1250 Strong

C-O Stretch (Phenol) 1180 - 1260 Strong

C-Cl Stretch 750 - 850 Medium

Table 4: Predicted Mass Spectrometry (MS) Data
Ion Predicted m/z Notes

[M]⁺ 161/163

Molecular ion peak, showing

isotopic pattern for Chlorine

(³⁵Cl/³⁷Cl). The exact mass is

161.0044.

[M+H]⁺ 162/164 Protonated molecular ion.

[M-H]⁻ 160/162 Deprotonated molecular ion.

[M+Na]⁺ 184/186 Sodium adduct.

Experimental Protocols
The following are generalized experimental methodologies for the spectroscopic analysis of 5-
Amino-2-chloro-4-fluorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 5-Amino-2-chloro-4-fluorophenol
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

Ensure the sample is fully dissolved.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and an acquisition time of 2-4 seconds.

The number of scans can range from 8 to 64, depending on the sample concentration.

¹³C NMR Acquisition:

Acquire a standard one-dimensional carbon spectrum with proton decoupling.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance of ¹³C.

A relaxation delay of 2-5 seconds is recommended.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide

(KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Record the sample spectrum in the mid-IR range (typically 4000-400 cm⁻¹).

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:

ESI-MS: Introduce the sample solution into the ion source via direct infusion or through a

liquid chromatography (LC) system. Acquire spectra in both positive and negative ion

modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions,

respectively.

EI-MS: Introduce the sample (often after separation by Gas Chromatography) into the

ionization chamber where it is bombarded with electrons. This method provides

information on the molecular weight and fragmentation patterns.

Visualized Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 5-
Amino-2-chloro-4-fluorophenol.
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Workflow for Synthesis and Characterization

Synthesis

Characterization

Outcome
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Chemical Reaction
(e.g., reduction of nitro group)
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(e.g., extraction, washing)
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(e.g., recrystallization, chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Data Analysis

Confirmed Structure of
5-Amino-2-chloro-4-fluorophenol
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Caption: A flowchart outlining the general steps for the synthesis and spectroscopic

confirmation of 5-Amino-2-chloro-4-fluorophenol.

To cite this document: BenchChem. [5-Amino-2-chloro-4-fluorophenol: A Spectroscopic and
Methodological Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329930#5-amino-2-chloro-4-fluorophenol-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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